1,3-Benzenediamine, 5-(2-benzothiazolyl)-
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Overview
Description
1,3-Benzenediamine, 5-(2-benzothiazolyl)- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-accelerated condensation and the use of ionic liquids as solvents are gaining popularity due to their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 5-(2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzenediamine, 5-(2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the production of dyes, rubber accelerators, and as a component in nonlinear optics.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound targets viral structural proteins or nonstructural proteins, inhibiting their function and preventing viral replication . In antibacterial applications, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazole: Another isomer of benzothiazole with similar chemical properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the thiazole ring.
Uniqueness
1,3-Benzenediamine, 5-(2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
164660-28-0 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H11N3S/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |
InChI Key |
GJAGIYZCTMTZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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